1-Bromo-2-ethynyl-4-methoxybenzene
Overview
Description
“1-Bromo-2-ethynyl-4-methoxybenzene” is a chemical compound with the molecular formula C9H7BrO . It has a molecular weight of 211.06 .
Molecular Structure Analysis
The InChI code for “1-Bromo-2-ethynyl-4-methoxybenzene” is 1S/C9H7BrO/c1-3-7-4-5-8 (11-2)6-9 (7)10/h1,4-6H,2H3
. This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
Scientific Research Applications
Chiral Precursor Compounds in Synthesis of Chiral Liquid Crystals
1-Bromo-2-ethynyl-4-methoxybenzene has been used in the synthesis of unsaturated β-C-aryl glycosides, which serve as chiral precursor compounds. These compounds are significant in the synthesis of chiral liquid crystals, where the nature of the substituent on the phenyl ring greatly influences their mesogenic properties (Bertini et al., 2003).
Synthesis of Tetrahydrofuran Derivatives
The compound has been utilized in the selective radical cyclisation of propargyl bromoethers to produce tetrahydrofuran derivatives. These cyclisations are conducted via electrogenerated nickel(I) tetramethylcyclam, yielding high yields of the derivatives (Esteves et al., 2007).
Preparation of Sterically Protected Diphosphene
2-Bromo-1,3-di-tert-butyl-5-methoxybenzene, a variant of 1-Bromo-2-ethynyl-4-methoxybenzene, has been prepared and utilized for the synthesis of diphosphene and fluorenylidenephosphine. These compounds include low-coordinate phosphorus atoms and indicate electronic perturbation due to the p-methoxy group (Toyota et al., 2003).
Application in Fragrance Synthesis
This compound has been used in the arylation of β-methallyl alcohol, catalyzed by Pd(OAc)2 in combination with P(t-Bu)3. The reaction produces 2-methyl-3-aryl-propanals, which are valuable floral fragrances (Scrivanti et al., 2008).
Role in Synthesis of Molecular Rotors
1-Bromo-2-ethynyl-4-methoxybenzene plays a role in the synthesis of surface-bound molecular rotors. It is used in the Ullmann coupling reaction to form metal–organic complexes, which then act as molecular rotors on surfaces. These rotors can exhibit different rotational excitation characteristics based on their chemical nature and interaction with surfaces (Balema et al., 2019).
Safety And Hazards
properties
IUPAC Name |
1-bromo-2-ethynyl-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-3-7-6-8(11-2)4-5-9(7)10/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRBSPYGAGUOOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-ethynyl-4-methoxybenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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